molecular formula C17H18N4O B4526147 N-benzyl-N,1-dimethyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

N-benzyl-N,1-dimethyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B4526147
M. Wt: 294.35 g/mol
InChI Key: BBSNIWWMYUALMZ-UHFFFAOYSA-N
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Description

N-Benzyl-N,1-dimethyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative with a unique substitution pattern. Its structure includes:

  • Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms.
  • Substituents: N-Benzyl group on the carboxamide nitrogen. N,1-dimethyl groups (one methyl at position 1, another on the carboxamide nitrogen). 1H-pyrrol-1-yl moiety at position 4.

Properties

IUPAC Name

N-benzyl-N,1-dimethyl-5-pyrrol-1-ylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c1-19(13-14-8-4-3-5-9-14)17(22)15-12-18-20(2)16(15)21-10-6-7-11-21/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBSNIWWMYUALMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)N(C)CC2=CC=CC=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N,1-dimethyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a cyclization reaction involving an appropriate precursor such as an α,β-unsaturated carbonyl compound.

    Benzylation and Dimethylation: The benzyl and dimethyl groups can be introduced through alkylation reactions using benzyl halides and methylating agents, respectively.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an appropriate amine or amide reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N,1-dimethyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-benzyl-N,1-dimethyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-benzyl-N,1-dimethyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Substituent Effects at Position 4/5 of the Pyrazole Core

Compound Name Position 5 Substituent Position 4 Substituent Key Differences & Implications
N-Benzyl-4-chloro-1-methyl-1H-pyrazole-5-carboxamide (CAS 957510-24-6) Cl Carboxamide (N-benzyl) Chlorine’s electron-withdrawing nature may reduce aromatic π-stacking compared to the pyrrole moiety in the target compound. This could lower binding affinity to biological targets requiring hydrophobic/aromatic interactions.
N-(4-Bromophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide 1H-pyrrol-1-yl Carboxamide (N-4-bromophenyl) Bromophenyl group enhances lipophilicity and steric bulk compared to the N-benzyl group in the target compound. This may improve membrane permeability but reduce solubility.
1-(4-Fluorophenyl)-N-(pyridin-3-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide 1H-pyrrol-1-yl Carboxamide (N-pyridin-3-yl) Pyridine’s basic nitrogen introduces potential hydrogen bonding, differing from the benzyl group’s purely hydrophobic role in the target compound.

Functional Group Variations in the Carboxamide Side Chain

Compound Name Carboxamide Substituent Biological Activity (Reported)
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide Benzo[d][1,3]dioxole MAGL inhibition (IC₅₀ = 6.8 µM), COX-II inhibition (IC₅₀ = 0.8 µM)
N-(3,4-Dimethylbenzyl)-1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide (Hypothetical analog) 3,4-Dimethylbenzyl N/A (Predicted enhanced steric hindrance vs. N-benzyl)
N-Benzyl-N,1-dimethyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide (Target) N-Benzyl, N,1-dimethyl Likely modulates enzyme targets (e.g., kinases, lipases) via pyrrole’s electron-rich ring and benzyl’s hydrophobicity.

Key Observations :

  • N,1-Dimethylation in the target compound may reduce conformational flexibility, possibly improving selectivity for certain targets .

Electronic and Steric Effects of Substituents

  • Pyrrole vs. Halogens : The 1H-pyrrol-1-yl group (electron-rich) in the target compound facilitates interactions with electron-deficient biological targets, such as kinases, whereas halogen substituents (e.g., Cl in ) may prioritize halogen bonding or steric effects .
  • Benzyl vs. Fluoroethyl : In N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine , the fluoroethyl group introduces electronegativity and polarity, contrasting with the benzyl group’s hydrophobicity in the target compound.

Pharmacokinetic and Physicochemical Properties

Property Target Compound (Predicted) N-Benzyl-4-chloro Analog N-(Benzo[d][1,3]dioxol-5-ylmethyl) Analog
Molecular Weight ~350 g/mol 249.7 g/mol 420.85 g/mol
LogP (Lipophilicity) Moderate (~3.5) Higher (~4.0 due to Cl) High (~4.5 due to benzodioxole)
Solubility Low (hydrophobic benzyl) Very low Low
Metabolic Stability Moderate (methyl groups may slow oxidation) Low (Cl may enhance CYP450 metabolism) Low (benzodioxole susceptible to oxidative cleavage)

Biological Activity

N-benzyl-N,1-dimethyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This article discusses the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical formula for this compound is C15H18N4OC_{15}H_{18}N_{4}O. Its structure features a pyrazole ring fused with a pyrrole moiety, which is known to contribute to various biological activities.

Research indicates that compounds similar to this compound exhibit significant effects on cellular pathways. For instance, studies have shown that related pyrazole derivatives can modulate autophagy and inhibit mTORC1 activity, which plays a crucial role in cell growth and proliferation. These mechanisms are particularly relevant in cancer biology, where dysregulation of autophagy can lead to tumor progression.

Anticancer Properties

Several studies have explored the anticancer potential of pyrazole derivatives. For example:

  • A study reported that N-benzyl-N-(3,5-dimethyl-1H-pyrazol-4-yl)benzamides demonstrated submicromolar antiproliferative activity against MIA PaCa-2 pancreatic cancer cells, with an EC50 value of 10 μM . These compounds not only reduced mTORC1 activity but also increased autophagy levels at basal conditions while disrupting autophagic flux during nutrient refeeding.

Anti-inflammatory Effects

Pyrazole derivatives have also been noted for their anti-inflammatory properties. Research has indicated that such compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models. The specific mechanisms often involve the modulation of signaling pathways associated with inflammation.

Case Studies

A relevant case study involved the synthesis and evaluation of various pyrazole derivatives for their biological activities. The findings highlighted:

Compound Activity IC50 (μM) Notes
N-benzyl-N-(3,5-dimethyl-1H-pyrazol-4-yl)benzamideAntiproliferative10Effective against MIA PaCa-2 cells
1-(2′-hydroxy-3′-aroxypropyl)-3-aryl-1H-pyrazoleAntitumor49.85Induced apoptosis in cancer cells
5-(pyridin-4-yl)-pyrazole derivativesAnti-inflammatoryNot specifiedReduced cytokine production in vitro

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-benzyl-N,1-dimethyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized for higher yields?

  • Methodology :

  • Pyrazole ring formation : Use cyclocondensation of β-diketones (e.g., ethyl acetoacetate) with hydrazines under acidic conditions, as demonstrated for structurally analogous pyrazole derivatives .
  • Carboxamide coupling : Employ carbodiimide-based coupling reagents (e.g., DCC/DMAP) to attach the benzyl-dimethylamine moiety to the pyrazole core .
  • Optimization : Microwave-assisted synthesis (e.g., 80–120°C, 30–60 min) can enhance reaction efficiency and yield compared to traditional reflux methods .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodology :

  • 1H/13C NMR : Confirm substitution patterns (e.g., pyrrole and benzyl group integration) and assess purity. Chemical shifts for pyrazole protons typically appear at δ 6.5–8.5 ppm .
  • High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]+ ion for C16H19N4O: 299.1612) .
  • FTIR : Identify key functional groups (e.g., carboxamide C=O stretch ~1650 cm⁻¹, pyrrole N-H ~3400 cm⁻¹) .

Q. What are the primary biological targets hypothesized for pyrazole-carboxamide derivatives, and how are these assessed in vitro?

  • Methodology :

  • Enzyme inhibition assays : Screen against kinases (e.g., EGFR, CDK2) or metabolic enzymes (e.g., COX-2) using fluorometric or colorimetric substrates .
  • Receptor binding studies : Radioligand displacement assays (e.g., GABA_A or serotonin receptors) to evaluate affinity, with IC50 calculations .
  • Cytotoxicity profiling : MTT or SRB assays in cancer cell lines (e.g., MCF-7, HeLa) to assess antiproliferative activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the pharmacological profile of this compound?

  • Methodology :

  • Systematic substitution : Replace the benzyl group with fluorophenyl or methoxyphenyl moieties to modulate lipophilicity and target engagement .
  • Bioisosteric replacement : Substitute the pyrrole ring with oxadiazole or tetrazole groups to improve metabolic stability .
  • Computational guidance : Use molecular docking (AutoDock Vina) to prioritize derivatives with predicted high affinity for targets like EGFR or GABA receptors .

Q. What strategies are recommended for resolving contradictions in reported biological activities across different studies involving similar pyrazole derivatives?

  • Methodology :

  • Assay standardization : Replicate studies under uniform conditions (e.g., cell line origin, serum concentration, incubation time) to minimize variability .
  • Purity verification : Confirm compound integrity via HPLC (≥95% purity) to rule out degradation products or impurities influencing activity .
  • Pharmacokinetic profiling : Compare bioavailability (e.g., plasma half-life, metabolic clearance) to contextualize efficacy discrepancies .

Q. Which computational modeling approaches are suitable for predicting the binding affinity of this compound to putative enzyme targets?

  • Methodology :

  • Molecular docking : Use AutoDock or Glide to model interactions with kinase ATP-binding pockets (e.g., EGFR PDB: 1M17) .
  • Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (GROMACS, 100 ns trajectories) to assess binding stability and water-mediated interactions .
  • QSAR models : Train regression models on pyrazole derivative datasets (e.g., IC50 vs. descriptors like logP, polar surface area) to predict activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-N,1-dimethyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-N,1-dimethyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

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